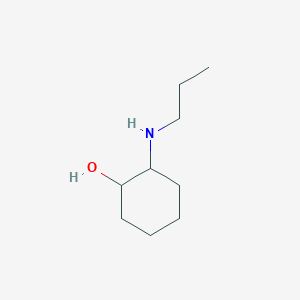![molecular formula C20H16F2N2O B12903698 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-23-8](/img/structure/B12903698.png)
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a difluorinated aromatic compound, the synthesis may involve:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the quinoline ring system through intramolecular cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., bromine), alkyl halides, and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, alkylated, and acylated quinoline derivatives.
Applications De Recherche Scientifique
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
BODIPY Dyes: 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene derivatives.
Quinoline Derivatives: Compounds with similar quinoline ring structures but different substituents.
Uniqueness
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its difluorinated structure enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918646-23-8 |
|---|---|
Formule moléculaire |
C20H16F2N2O |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
5,7-difluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C20H16F2N2O/c1-20(2)10-18(25)24(17-9-13(21)8-15(22)19(17)20)14-7-12-5-3-4-6-16(12)23-11-14/h3-9,11H,10H2,1-2H3 |
Clé InChI |
IJNDNJSCBARMBL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C2=C1C(=CC(=C2)F)F)C3=CC4=CC=CC=C4N=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


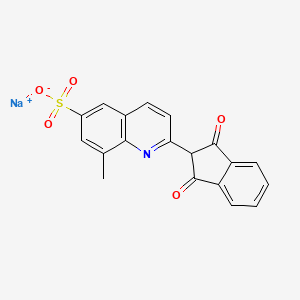
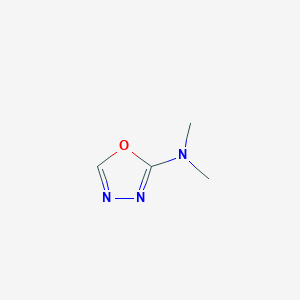
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)
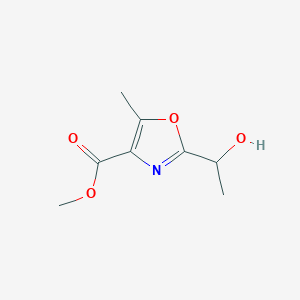

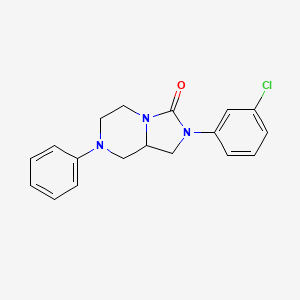
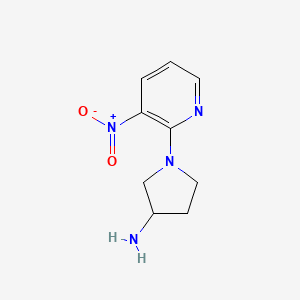
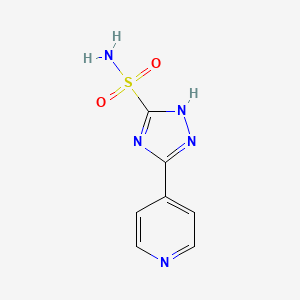

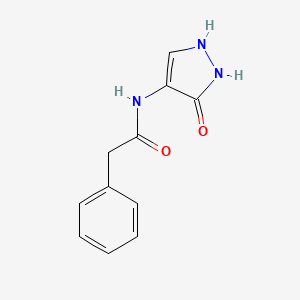
![1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one](/img/structure/B12903689.png)
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
